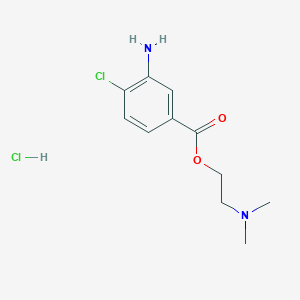
Clormecaine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clormecaine hydrochloride is a local anesthetic drug known for its efficacy in numbing specific areas of the body to prevent pain during surgical procedures. It is chemically classified as a benzoic acid derivative, specifically 3-amino-4-chloro-benzoic acid, 2-(dimethylamino)ethyl ester, hydrochloride (1:1). The molecular formula of this compound is C11H15ClN2O2.ClH, and it has a molecular weight of 279.163 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of clormecaine hydrochloride typically involves the esterification of 3-amino-4-chlorobenzoic acid with 2-(dimethylamino)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The esterification and subsequent hydrochloride formation are carried out under controlled temperatures and pressures to optimize the reaction efficiency.
化学反应分析
Types of Reactions
Clormecaine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield products such as chlorobenzoic acid derivatives.
Reduction: Reduction reactions produce amine derivatives of this compound.
Substitution: Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
科学研究应用
Clormecaine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of esterification and substitution reactions.
Biology: Employed in studies involving local anesthesia and its effects on nerve cells.
Medicine: Utilized in clinical research to develop new anesthetic formulations and improve existing ones.
Industry: Applied in the formulation of topical anesthetics and other pharmaceutical products
作用机制
Clormecaine hydrochloride exerts its anesthetic effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of action potentials, thereby numbing the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in its inactive state and preventing sodium ions from entering the cell .
相似化合物的比较
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: Known for its longer duration of action compared to clormecaine hydrochloride.
Procaine: An older anesthetic with a shorter duration of action and different pharmacokinetic properties.
Uniqueness
This compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its ester linkage and specific substituents contribute to its pharmacological profile, making it a valuable compound in both clinical and research settings .
属性
CAS 编号 |
94110-08-4 |
|---|---|
分子式 |
C11H16Cl2N2O2 |
分子量 |
279.16 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O2.ClH/c1-14(2)5-6-16-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6,13H2,1-2H3;1H |
InChI 键 |
ORTUJXQCDMPHBM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC(=O)C1=CC(=C(C=C1)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)
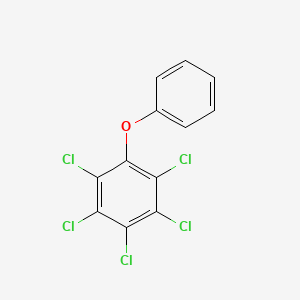
![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)


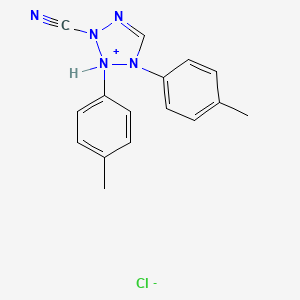
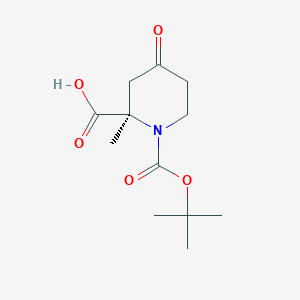
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
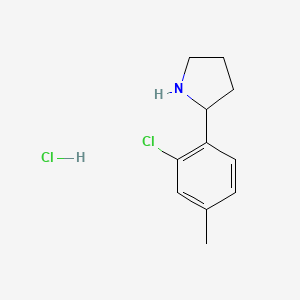
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
